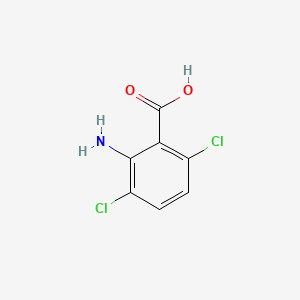

2-Amino-3,6-dichlorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,6-dichlorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIREQFMYZQWLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863083 | |

| Record name | 2-Amino-3,6-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3032-32-4 | |

| Record name | Benzoic acid, 2-amino-3,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003032324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3,6-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DICHLOROANTHRANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-3,6-dichlorobenzoic Acid: Properties, Synthesis, and Applications

Introduction and Strategic Overview

2-Amino-3,6-dichlorobenzoic acid, identified by CAS Number 3032-32-4, is a halogenated aromatic carboxylic acid of significant interest in synthetic chemistry.[1][2] Its molecular structure, featuring an amino group, a carboxylic acid functional group, and two chlorine atoms on the benzene ring, imparts a unique combination of reactivity and functionality. This guide provides a comprehensive technical overview for researchers and development professionals, focusing on its core properties, synthetic utility, and safety considerations. It serves not merely as a data repository but as a strategic resource for leveraging this versatile building block in pharmaceutical, agrochemical, and material science applications.[3]

Core Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application. They dictate solubility, reactivity, and appropriate handling conditions. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 3032-32-4 | [1][3][4] |

| IUPAC Name | This compound | [2][4] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1][3] |

| Molecular Weight | 206.03 g/mol | [1][3] |

| Appearance | Pale beige to light brown solid; Powder or granules | [3][5] |

| Melting Point | 150-154 °C | [3] |

| Boiling Point | Approx. 339.6 °C at 760 mmHg | [3] |

| Density | 1.607 g/cm³ at 20°C | [3] |

| Solubility | Insoluble in water; Slightly soluble in chloroform, DMSO, methanol | [3][4] |

| Flash Point | 159.2 °C | [3] |

| InChI Key | MMIREQFMYZQWLU-UHFFFAOYSA-N | [2][4] |

| SMILES | C1=CC(=C(C(=C1Cl)C(=O)O)N)Cl |

Synthesis and Manufacturing Insights

While specific, large-scale industrial synthesis protocols for this compound are proprietary, its structure suggests logical synthetic pathways rooted in fundamental organic chemistry principles. A common conceptual approach involves the selective modification of dichlorobenzoic acid or aminobenzoic acid precursors. For instance, a plausible route is the amination of a corresponding trichlorinated precursor or, more commonly, the controlled chlorination of an aminobenzoic acid derivative.

A related synthesis for 2-amino-3-chlorobenzoic acid involves the reduction of 3-chloro-2-nitrobenzoic acid.[6] Another patented method for a similar compound, 2-amino-3-methyl-5-chlorobenzoic acid, starts with m-toluic acid, which undergoes nitration, followed by hydrogenation reduction, and finally a chlorination step.[7] These examples highlight established chemical transformations that are applicable to the synthesis of this class of compounds.

Caption: Plausible synthetic routes to this compound.

Key Applications and Industrial Relevance

This compound is not typically an end-product but rather a crucial intermediate. Its bifunctional nature (amino and carboxylic acid groups) allows it to serve as a versatile scaffold for building more complex molecules.

-

Pharmaceutical Development : It is a building block for various drugs, including anti-inflammatory and antimicrobial agents.[3] The core structure can be elaborated to target specific biological pathways.

-

Agrochemicals : This compound is utilized in the development of pesticides and herbicides. The chlorinated aromatic structure is a common feature in many active agrochemical ingredients.

-

Dyes and Pigments : The aromatic amine structure makes it a suitable precursor for the synthesis of certain dyes.

-

Materials Science : It can be incorporated into polymers and resins to enhance properties such as chemical resistance and thermal stability.[3]

Caption: Major application areas for this compound.

Toxicological Profile and Safe Handling

Comprehensive toxicological properties for this compound have not been thoroughly investigated.[8][9] However, based on available Safety Data Sheets (SDS), it is classified with specific hazards that necessitate careful handling.

GHS Hazard Classification:

| Hazard Class | Category | Code | Statement | Reference(s) |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | [9] |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation | [9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation | [9] |

Safe Handling and Storage:

-

Engineering Controls : Use with adequate ventilation. Provide appropriate exhaust ventilation at places where dust is formed.[9]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection : If workplace conditions warrant a respirator's use, follow a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.

-

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[4]

First Aid Measures:

-

Inhalation : Move the person into fresh air. If not breathing, give artificial respiration.[9]

-

Skin Contact : Wash off with soap and plenty of water.[9]

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

-

Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[9]

Conceptual Experimental Protocol: Amide Bond Formation

To illustrate the utility of this compound as a synthetic intermediate, this section provides a conceptual workflow for its use in an amide coupling reaction, a fundamental transformation in pharmaceutical and chemical synthesis. This protocol describes the activation of its carboxylic acid group for subsequent reaction with an amine.

Objective : To couple this compound with a primary amine (e.g., Benzylamine) using a standard peptide coupling agent.

Materials :

-

This compound

-

Benzylamine (or other primary/secondary amine)

-

Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Additive: 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS)

-

Anhydrous Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)

Caption: Conceptual workflow for an amide coupling reaction.

Procedural Causality :

-

Activation : The carboxylic acid is not sufficiently electrophilic to react directly with the amine. Coupling agents like EDC react with the carboxylate to form a highly reactive O-acylisourea intermediate.

-

Additive Role : Additives like HOBt are crucial. They trap the reactive intermediate to form an active ester. This strategy minimizes side reactions and suppresses racemization if chiral centers are present.

-

Reaction : The amine's nucleophilic nitrogen then attacks the carbonyl carbon of the active ester, displacing the HOBt group and forming the stable amide bond.

-

Self-Validation : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), confirming the consumption of starting materials and the formation of the desired product by comparing Rf values or retention times and observing the expected molecular weight.

References

- This compound | 3032-32-4 | 98%. (n.d.). LBAO Chemicals.

- This compound, 95%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific.

- Process for the preparation of 2-amino-3-chlorobenzoic acid. (1993). Google Patents.

- 3-Amino-2,4-dichlorobenzoic acid. (n.d.). PubChem.

- 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. (2024). MDPI.

- Safety Data Sheet - this compound. (2024, November 10). Angene Chemical.

- Benzoic acid, 3-amino-2,5-dichloro-. (n.d.). NIST WebBook.

- SAFETY DATA SHEET - 3-Amino-4-chlorobenzoic acid. (2025, September 14). Thermo Fisher Scientific.

- Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (2021). Google Patents.

Sources

- 1. scbt.com [scbt.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. lbaochemicals.com [lbaochemicals.com]

- 4. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. This compound, 95%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 6. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]

- 7. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Synthesis of 3,6-Dichloroanthranilic Acid

Introduction

3,6-Dichloroanthranilic acid, also known as 2-amino-3,6-dichlorobenzoic acid, is a halogenated aromatic carboxylic acid. Its molecular structure, featuring both amine and carboxylic acid functional groups on a dichlorinated benzene ring, makes it a valuable and versatile intermediate in the synthesis of a range of complex organic molecules. It serves as a critical building block in the development of pharmaceuticals, agrochemicals, and specialty dyes. The precise arrangement of its substituents presents a distinct regiochemical challenge, making the choice of synthetic strategy paramount to achieving high purity and yield.

This technical guide provides a comprehensive overview of the primary synthetic pathways to 3,6-dichloroanthranilic acid. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations behind each method. We will explore multi-step syntheses that offer high regiochemical control, as well as alternative approaches, providing a comparative analysis to guide laboratory-scale production and process development.

| Property | Value |

| Chemical Formula | C₇H₅Cl₂NO₂[1] |

| Molecular Weight | 206.03 g/mol |

| CAS Number | 3032-32-4[2] |

| Melting Point | 178-178.5 °C (decomposes)[3] |

| Synonyms | This compound[1] |

| Appearance | White to brownish solid[3][4] |

Core Synthetic Strategies: A Comparative Overview

The synthesis of 3,6-dichloroanthranilic acid is primarily challenged by the need to control the positions of the two chlorine atoms relative to the amino and carboxyl groups. Direct chlorination of anthranilic acid is often unselective, leading to complex isomeric mixtures. Therefore, more sophisticated, multi-step strategies are typically employed. The most prominent and reliable methods start from precursors where the desired chlorine substitution pattern is already established.

Herein, we detail two major strategic approaches:

-

The Isatin Pathway: A robust, multi-step synthesis beginning with 3,5-dichloroaniline. This route leverages the Sandmeyer isatin synthesis to construct a 4,6-dichloroisatin intermediate, which is then oxidatively cleaved to yield the target molecule. This method offers excellent regiochemical control.

-

The Chlorotoluene Pathway: This approach utilizes a commercially available dichlorotoluene isomer as the starting material. The synthesis involves a sequence of nitration, oxidation of the methyl group, and reduction of the nitro group to install the required functionalities. The success of this route hinges on the directing effects of the substituents at each step.

We will also discuss the limitations of direct chlorination and the application of the Hofmann rearrangement in the synthesis of related compounds to provide a broader context.

Synthesis Route 1: The Dichloroisatin Pathway

This pathway is one of the most definitive methods for preparing the isomerically pure 4,6-dichloroanthranilic acid (a synonym often used in older literature for 3,6-dichloroanthranilic acid, based on isatin numbering). The strategy involves first constructing the heterocyclic isatin scaffold from a pre-chlorinated aniline and then oxidatively opening the five-membered ring to unmask the anthranilic acid structure.

Causality and Strategic Rationale

By starting with 3,5-dichloroaniline, the final positions of the chlorine atoms (which will become positions 3 and 6 on the anthranilic acid) are fixed from the outset. The Sandmeyer isatin synthesis provides a reliable method to build the necessary carbon framework, and the final oxidation step is a high-yielding ring-opening reaction that is well-established for converting isatins to their corresponding anthranilic acids.[4][5][6]

Reaction Scheme & Mechanism

The overall process can be broken down into two key stages:

-

Formation of 4,6-Dichloroisatin via Sandmeyer Synthesis: 3,5-Dichloroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride to form an α-isonitroso-3,5-dichloroacetanilide intermediate. This intermediate is then cyclized in hot concentrated sulfuric acid to yield 4,6-dichloroisatin.[3][4]

-

Oxidative Cleavage: The 4,6-dichloroisatin is treated with hydrogen peroxide in an alkaline solution (e.g., sodium hydroxide). The peroxide attacks the C2-carbonyl group, leading to a cascade of rearrangements that ultimately cleave the C2-C3 bond and form the carboxylate and amine groups of the final product after acidification.[4][5][6]

Detailed Experimental Protocol

This protocol is adapted from the procedure described by Sumpter and Miller (1944).[4]

Part A: Synthesis of 4,6-Dichloroisatin

-

Preparation of α-Isonitroso-3,5-dichloroacetanilide: In a 1-liter flask equipped with a mechanical stirrer, dissolve 10 g of 3,5-dichloroaniline in 50 mL of water and 12 mL of concentrated hydrochloric acid.

-

To this stirred mixture, add a solution of 66 g of anhydrous sodium sulfate and 10.5 g of chloral hydrate in 224 mL of water.

-

Next, add a solution of 13 g of hydroxylamine hydrochloride in 60 mL of water.

-

Heat the suspension gradually to boiling over approximately 40-45 minutes. The reaction is typically complete after 1-2 minutes of vigorous boiling.

-

Cool the mixture in an ice bath to crystallize the product. Filter the solid, wash with water, and air-dry.

Part B: Cyclization to 4,6-Dichloroisatin

-

In a flask equipped with a mechanical stirrer, warm 70 mL of concentrated sulfuric acid to 90-95°C.

-

Carefully add 20.2 g of the dry α-isonitroso-3,5-dichloroacetanilide from Part A in portions, maintaining the temperature between 90-95°C. Use external cooling if necessary.

-

After the addition is complete, hold the temperature for an additional 10 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and pour it onto 500 g of cracked ice.

-

The precipitated 4,6-dichloroisatin is collected by filtration, washed thoroughly with water, and dried. The crude product appears as a golden-yellow solid.

Part C: Oxidation to 4,6-Dichloroanthranilic Acid

-

In a beaker, suspend 10 g of the crude 4,6-dichloroisatin in 100 mL of 5% aqueous sodium hydroxide solution.

-

Cool the mixture in an ice bath and slowly add 15 mL of 30% hydrogen peroxide with stirring. The reaction is exothermic.

-

After the addition, continue stirring for 15-20 minutes at room temperature.

-

Filter the solution to remove any insoluble byproducts.

-

Acidify the clear filtrate with 5 N sulfuric acid or concentrated hydrochloric acid to a pH of 1-3.

-

The product, 4,6-dichloroanthranilic acid, will precipitate as a chalky, white solid.

-

Collect the solid by filtration, wash with cold water, and dry. Recrystallization from benzene can be performed for further purification.[3][4]

| Parameter | Value | Reference |

| Starting Material | 3,5-Dichloroaniline | [4] |

| Key Intermediate | 4,6-Dichloroisatin | [4] |

| Oxidizing Agent | Hydrogen Peroxide (30%) | [4][5] |

| Overall Yield | ~70-80% (from isatin) | [3][4] |

| Purity | High (isomerically pure) | [4] |

Synthesis Route 2: The Chlorotoluene Pathway

This strategy begins with a commercially available dichlorotoluene, such as 2,5-dichlorotoluene. The synthesis involves the sequential introduction of the nitro group and oxidation of the methyl group, followed by reduction to form the final product. The order of these steps is critical for achieving the desired 3,6-dichloro substitution pattern.

Causality and Strategic Rationale

The methyl group of toluene is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directing but deactivating. In 2,5-dichlorotoluene, the positions ortho and para to the methyl group are C6 and C4. Position C6 is sterically hindered by the C5-chloro group. Nitration is therefore expected to occur primarily at the C4 and C6 positions. Subsequent oxidation and reduction steps complete the synthesis. This route is attractive due to the potential availability of the starting materials.

Proposed Reaction Scheme

Experimental Considerations

-

Nitration of 2,5-Dichlorotoluene: The nitration of 2,5-dichlorotoluene with a standard nitrating mixture (HNO₃/H₂SO₄) will likely produce a mixture of isomers, primarily 2,5-dichloro-4-nitrotoluene and 2,5-dichloro-6-nitrotoluene. Separation of these isomers would be necessary. The desired precursor to 3,6-dichloroanthranilic acid is 2,5-dichloro-6-nitrotoluene.

-

Oxidation of the Methyl Group: The nitrated intermediate can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. This step converts the -CH₃ group to a -COOH group.

-

Reduction of the Nitro Group: The final step is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This can be achieved using various methods, such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid reduction (e.g., Fe, Sn, or Zn in the presence of HCl).

Note: While this pathway is chemically plausible, it suffers from potential issues with isomer separation at the nitration stage, which may complicate the synthesis and reduce the overall yield of the desired product. The Isatin Pathway generally offers more direct and unambiguous regiochemical control.

Alternative Approaches: A Critical Evaluation

Direct Chlorination of Anthranilic Acid

A seemingly straightforward approach is the direct electrophilic chlorination of anthranilic acid. However, this method is fraught with regioselectivity problems.

-

Competing Directing Effects: The activating, ortho-, para-directing amino group (-NH₂) and the deactivating, meta-directing carboxylic acid group (-COOH) exert conflicting influences on the aromatic ring.

-

Product Mixtures: Chlorination of anthranilic acid typically yields a mixture of chlorinated products, with 3,5-dichloroanthranilic acid often being a significant component.[7][8] Isolating the desired 3,6-isomer from this mixture is challenging and often results in low yields.

Due to these control issues, direct chlorination is generally not the preferred method for producing isomerically pure 3,6-dichloroanthranilic acid in a research or industrial setting.

The Hofmann Rearrangement

The Hofmann rearrangement is a powerful reaction for converting a primary amide into a primary amine with one fewer carbon atom.[9][10][11] It proceeds through an isocyanate intermediate.[9][10][11] In the context of anthranilic acid synthesis, it is often applied to phthalimide derivatives. For instance, the Hofmann rearrangement of 3-chlorophthalamide (derived from 3-chlorophthalic anhydride) can produce chloroanthranilic acids.

However, this reaction on a substituted phthalimide can lead to two different isatoic anhydride intermediates, resulting in a mixture of isomeric anthranilic acid products upon hydrolysis.[12] For example, the reaction on 3-chlorophthalamide would likely yield a mixture of 3-chloroanthranilic acid and 6-chloroanthranilic acid.[12] Therefore, while fundamentally important, this method does not provide a direct or clean route to 3,6-dichloroanthranilic acid.

Purification and Characterization

Purification: The crude 3,6-dichloroanthranilic acid obtained from the synthesis can be purified by recrystallization. Solvents such as benzene or aqueous ethanol are suitable.[3][4] Washing the precipitated solid with cold water is crucial to remove any residual acid from the workup.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point corresponding to the literature value (178-178.5°C with decomposition) is a good indicator of purity.[3]

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the two remaining aromatic protons will be indicative of the 1,2,3,6-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound (m/z for [M+H]⁺ ≈ 206/208/210, showing the characteristic isotopic pattern for two chlorine atoms).

Conclusion

The synthesis of 3,6-dichloroanthranilic acid requires careful strategic planning to ensure correct regiochemistry. While several pathways are theoretically possible, the Isatin Pathway , starting from 3,5-dichloroaniline, stands out as the most reliable and well-documented method. It offers excellent control over the substituent positions, leading to an isomerically pure product. In contrast, routes involving the direct chlorination of anthranilic acid or functionalization of chlorotoluenes are often compromised by the formation of difficult-to-separate isomeric mixtures, reducing their practical utility for targeted synthesis. For researchers requiring high-purity 3,6-dichloroanthranilic acid, the Isatin Pathway represents the most robust and scientifically sound approach.

References

- Sumpter, W. C., & Miller, M. (1944). 3,5-Dichloroaniline in Sandmeyer's Isatin Synthesis. 4,6-Dichloroanthranilic Acid. Journal of the American Chemical Society, 66(6), 1014-1015).

- Wikipedia. (n.d.). Hofmann rearrangement.

- Garden, S. J., da Silva, L. E., & Pinto, A. C. (2015). Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method. Anais da Academia Brasileira de Ciências, 87(3), 1525-1532.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Chemistry Notes. (n.d.). Hofmann Rearrangement: Mechanism, application.

- Chemistry Steps. (n.d.). Hofmann Rearrangement.

- GeeksforGeeks. (2023). Sandmeyer Reaction.

- Filo. (n.d.). Sandmeyer Reaction.

- Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 5, 71.

- Bayer AG. (1974). Process for the production of 3,5-dichloroanthranilic acid. Google Patents.

- BASF AG. (1981). Process for the preparation of a mixture of 3-chloro-anthranilic acid alkyl.... Google Patents.

- Atkinson, E. R., Murphy, D. M., & Lufkin, J. E. (1951). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses, 31, 96.

- Sumpter, W. C., & Miller, M. (1944). 3,5-Dichloroaniline in Sandmeyer's Isatin Synthesis. 4,6-Dichloroanthranilic Acid. ElectronicsAndBooks.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- BYJU'S. (n.d.). Sandmeyer Reaction.

- Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry.

- Wang, X., et al. (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. ACS Omega.

- Garden, S. J., da Silva, L. E., & Pinto, A. C. (2015). Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method. SciELO.

- PubChem. (n.d.). 3,6-dichloroanthranilic acid.

Sources

- 1. PubChemLite - 3,6-dichloroanthranilic acid (C7H5Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 2. 3,6-DICHLOROANTHRANILIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scielo.br [scielo.br]

- 6. scielo.br [scielo.br]

- 7. DE2750292A1 - 3,5-Di:chloro-anthranilic acid prodn. - by chlorinating anthranilic acid with hydrochloric acid and hydrogen peroxide, intermediate for dyes and pesticides - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 10. chemistnotes.com [chemistnotes.com]

- 11. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 12. EP0020969A1 - Process for the preparation of a mixture of 3-chloro-anthranilic acid alkyl ester and 6-chloro-anthranilic acid alkyl ester - Google Patents [patents.google.com]

Navigating the Thiol Landscape: A Technical Guide to Dithiothreitol (DTT) for Researchers and Drug Development Professionals

A Senior Application Scientist's Perspective on the Quintessential Reducing Agent

Author's Note: This guide focuses on Dithiothreitol (DTT), a cornerstone reagent in biochemical and pharmaceutical research. While the initially provided CAS number, 3032-32-4, corresponds to 2-Amino-3,6-dichlorobenzoic acid[1][2][3][4][5][6][7][8][9], the in-depth technical requirements of this guide are best met by exploring the multifaceted applications and mechanisms of DTT (CAS 3483-12-3)[10][11], a compound more frequently encountered in the workflows of our target audience.

Introduction: The Indispensable Role of Dithiothreitol in Preserving Protein Integrity

In the intricate world of protein chemistry and drug discovery, maintaining the native structure and function of proteins is paramount. Disulfide bonds, the covalent linkages between cysteine residues, are critical in defining the tertiary and quaternary structures of many proteins. However, these same bonds can also be a source of experimental variability, leading to protein aggregation and loss of activity. Enter Dithiothreitol (DTT), also known as Cleland's reagent, a small-molecule redox reagent that has become an indispensable tool for researchers.[10][12][13] Its primary function is to reduce disulfide bonds, thereby protecting proteins from oxidation and ensuring their stability during experimental manipulation.[12][14] This guide provides an in-depth exploration of DTT, from its fundamental chemical properties and mechanism of action to its practical applications and detailed experimental protocols.

Core Principles: Understanding the Chemistry of DTT

Dithiothreitol is an organosulfur compound with the chemical formula C4H10O2S2.[10][13] It is a diol and a dithiol, with its name deriving from the four-carbon sugar, threose.[10][13] The power of DTT as a reducing agent lies in its high propensity to form a stable six-membered ring with an internal disulfide bond upon oxidation.[10][15] This intramolecular cyclization is energetically favorable and drives the reduction of disulfide bonds in other molecules.[11]

| Property | Value | Source |

| CAS Number | 3483-12-3 | [10][11] |

| Molecular Formula | C4H10O2S2 | [7][10][11][13] |

| Molecular Weight | 154.25 g/mol | [11] |

| Redox Potential (at pH 7) | -0.33 V | [10][11][15][16] |

| Optimal pH Range | >7 | [11][12][15] |

| Solubility | Highly soluble in water, ethanol, chloroform, ether, and ethyl acetate | [11][15][16] |

Mechanism of Action: A Two-Step Thiol-Disulfide Exchange

The reduction of a disulfide bond by DTT is a nuanced process that proceeds via a two-step thiol-disulfide exchange reaction.[10][12][15] The effectiveness of DTT is pH-dependent, with optimal activity at pH values above 7, where the thiolate anion (-S⁻) form predominates.[12][15]

-

Formation of a Mixed Disulfide Intermediate: One of the thiol groups on DTT attacks the disulfide bond of the target protein, forming a mixed disulfide intermediate. This is a reversible reaction.[11][12]

-

Intramolecular Cyclization and Release of Reduced Protein: The second thiol group of DTT then attacks the mixed disulfide, leading to the formation of a stable, six-membered cyclic disulfide ring in the oxidized DTT molecule. This intramolecular reaction is highly favorable and drives the equilibrium towards the complete reduction of the protein's disulfide bond, releasing the protein with its cysteine residues in the reduced state.[11][12][15]

Figure 1: The two-step mechanism of disulfide bond reduction by Dithiothreitol (DTT).

Key Applications in Research and Drug Development

The potent reducing capability of DTT makes it a versatile reagent in a multitude of laboratory applications.[12][14]

-

Protein Denaturation for Electrophoresis (SDS-PAGE): In SDS-PAGE, DTT is used to reduce disulfide bonds in proteins, ensuring they are fully denatured and can be separated based on their molecular weight.[10][12][13]

-

Preservation of Enzyme Activity: By maintaining cysteine residues in their reduced state, DTT helps preserve the catalytic activity of enzymes that are sensitive to oxidation.[12]

-

Prevention of Protein Aggregation: DTT prevents the formation of disulfide-linked aggregates, which is crucial during protein purification and storage.[12]

-

RNA Isolation: DTT is used to inactivate ribonucleases (RNases) by reducing their disulfide bonds, thereby protecting RNA integrity during extraction procedures.[12]

-

Thiolated DNA Deprotection: DTT is employed as a reducing or "deprotecting" agent for thiolated DNA, preventing the formation of dimers and improving the efficiency of subsequent coupling reactions.[10][13]

Experimental Protocol: Reduction of Protein Samples for SDS-PAGE

This protocol outlines the standard procedure for reducing protein disulfide bonds using DTT prior to analysis by SDS-PAGE.

Materials:

-

Protein sample

-

1 M DTT stock solution (freshly prepared in deionized water)

-

2x Laemmli sample buffer

-

Heating block or water bath

-

Microcentrifuge tubes

Procedure:

-

Prepare a 1 M DTT Stock Solution: Dissolve 1.54 g of DTT powder in 10 mL of high-purity water. It is recommended to prepare this solution fresh.

-

Sample Preparation: In a microcentrifuge tube, combine your protein sample with 2x Laemmli sample buffer to achieve a 1x final concentration.

-

Addition of DTT: Add the 1 M DTT stock solution to the protein sample to a final concentration of 50-100 mM. For example, add 5-10 µL of 1 M DTT to a final sample volume of 100 µL.

-

Incubation: Gently mix the sample and incubate at 95-100°C for 5-10 minutes. This step, in conjunction with a denaturing agent like SDS, ensures the complete reduction of all disulfide bonds, including those that may be buried within the protein structure.[10][15][16]

-

Centrifugation: Briefly centrifuge the sample to collect any condensate.

-

Loading onto Gel: The reduced and denatured protein sample is now ready to be loaded onto an SDS-PAGE gel for electrophoretic separation.

Figure 2: A typical workflow for the reduction of protein samples using DTT prior to SDS-PAGE analysis.

Concluding Remarks

Dithiothreitol remains a cornerstone reagent in the life sciences due to its efficacy and versatility as a reducing agent. A thorough understanding of its chemical properties, mechanism of action, and appropriate handling is crucial for obtaining reliable and reproducible experimental results. By following established protocols and being mindful of the factors that can influence its activity, researchers can harness the full potential of DTT to preserve the integrity and function of their valuable biological samples.

References

- Astral Scientific. Dithiothreitol (DTT)

- Wikipedia. Dithiothreitol. [Link]

- WikiMed Medical Encyclopedia. Dithiothreitol. [Link]

- Interchim. DTT (DithioThreitol). [Link]

- Alfa Chemical. Tsieina this compound CAS:3032-32-4 Cynhyrchwyr. [Link]

Sources

- 1. CAS RN 3032-32-4 | Fisher Scientific [fishersci.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 3032-32-4 [chemicalbook.com]

- 5. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. lbaochemicals.com [lbaochemicals.com]

- 7. This compound | CAS: 3032-32-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. Tsieina this compound CAS:3032-32-4 Cynhyrchwyr - Sampl Am Ddim - Alfa Chemical [cy.alfachemar.com]

- 9. 3032-32-4|this compound|BLD Pharm [bldpharm.com]

- 10. Dithiothreitol - Wikipedia [en.wikipedia.org]

- 11. broadpharm.com [broadpharm.com]

- 12. agscientific.com [agscientific.com]

- 13. Dithiothreitol [medbox.iiab.me]

- 14. bostonbioproducts.com [bostonbioproducts.com]

- 15. astralscientific.com.au [astralscientific.com.au]

- 16. interchim.fr [interchim.fr]

2-Amino-3,6-dichlorobenzoic acid mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Amino-3,6-dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound belongs to a class of chlorinated benzoic acid derivatives, a chemical scaffold with significant biological activities. While direct, extensive research on this specific molecule is not widely published, its structural similarity to well-characterized synthetic auxin herbicides, such as dicamba and aminocyclopyrachlor, provides a strong foundation for understanding its primary mechanism of action. This guide synthesizes the current understanding of synthetic auxin signal transduction, offering a detailed exploration of the molecular and physiological consequences of introducing this class of molecules into susceptible biological systems, primarily plants. Furthermore, we will briefly explore alternative bioactivities observed in structurally related compounds to provide a comprehensive perspective for future research.

Introduction: The Synthetic Auxin Paradigm

Substituted benzoic acids are a cornerstone of herbicide development. This compound, by its structural analogy to compounds like dicamba (3,6-dichloro-2-methoxybenzoic acid) and aminocyclopyrachlor, is predicted to function as a synthetic auxin.[1][2] Natural auxins, with indole-3-acetic acid (IAA) as the primary example, are plant hormones that regulate a vast array of developmental processes, including cell elongation, division, and differentiation.[3][4][5] Synthetic auxins are molecules that mimic the activity of natural auxins but are typically more resistant to degradation within the plant, leading to prolonged and exaggerated physiological responses.[6] This persistent stimulation of auxin-responsive pathways ultimately disrupts normal growth and leads to plant death.[7][8]

This guide will dissect the mechanism of action of this compound through the lens of a synthetic auxin, detailing the molecular cascade from receptor binding to the downstream physiological effects that culminate in its herbicidal activity.

Molecular Mechanism of Action: Hijacking the Auxin Signaling Pathway

The primary mode of action for synthetic auxins is the disruption of hormone-regulated gene expression. This process can be broken down into several key steps:

Perception and Receptor Binding

The initial event in synthetic auxin action is the binding to a specific auxin receptor complex. The core of this complex is an F-box protein, most notably the Transport Inhibitor Response 1 (TIR1) protein.[6] TIR1 is a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. The binding of an auxin, natural or synthetic, to TIR1 creates a stabilized complex that can then interact with its target proteins.[6]

Diagram 1: The SCF-TIR1 Complex and Auxin Binding

Caption: The SCF-TIR1 complex recognizes and binds synthetic auxins.

Degradation of Aux/IAA Repressors

The targets of the auxin-bound SCF-TIR1 complex are a family of transcriptional repressors known as the Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins.[6] In the absence of auxin, Aux/IAA proteins bind to and inhibit the activity of Auxin Response Factors (ARFs), which are transcription factors.

Upon binding of a synthetic auxin like this compound to TIR1, the SCF-TIR1 complex targets the Aux/IAA repressors for ubiquitination. This process marks the Aux/IAA proteins for degradation by the 26S proteasome.[6]

De-repression of Auxin Response Factors (ARFs) and Gene Expression

The degradation of Aux/IAA repressors liberates the ARFs.[6] These transcription factors are now free to bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, leading to their transcriptional activation. The persistent nature of synthetic auxins leads to a continuous and uncontrolled activation of these genes.[6]

Diagram 2: The Core Auxin Signaling Pathway

Caption: Synthetic auxin leads to the degradation of Aux/IAA repressors and activation of ARFs.

Physiological Consequences of Uncontrolled Auxin Signaling

The overstimulation of auxin-responsive gene expression leads to a cascade of physiological disruptions that are characteristic of synthetic auxin herbicide injury.

Ethylene and Abscisic Acid (ABA) Biosynthesis

A primary consequence of excessive auxin signaling is the upregulation of genes involved in the biosynthesis of other plant hormones, particularly ethylene and abscisic acid (ABA).[6] Increased ethylene production contributes to symptoms like leaf epinasty (downward curling of leaves) and tissue swelling.[6] The subsequent rise in ABA levels is associated with growth inhibition, senescence, and eventual tissue death.[6]

Disruption of Cell Growth and Division

While auxins at normal concentrations promote orderly cell elongation and division, the supraphysiological levels induced by synthetic auxins lead to uncontrolled and disorganized growth.[3][7] This manifests as twisting and curling of stems and leaves, and abnormal root and shoot development.[8] The primary action is thought to involve alterations in cell wall plasticity and nucleic acid metabolism.[8]

Systemic Action and Apical Dominance Disruption

This compound, like other synthetic auxins, is expected to be absorbed through both foliage and roots and translocated throughout the plant via the xylem and phloem.[7][8] This systemic action ensures that the compound reaches meristematic tissues, where it exerts its most potent effects. The disruption of normal auxin gradients also interferes with processes like apical dominance, leading to the abnormal growth of lateral buds.[3]

| Physiological Effect | Underlying Molecular Event | Observable Symptom |

| Epinasty and Swelling | Upregulation of ethylene biosynthesis genes.[6] | Downward curling of leaves, thickened stems. |

| Growth Inhibition and Necrosis | Increased ABA biosynthesis and translocation.[6] | Stunted growth, tissue death. |

| Stem and Leaf Malformation | Disruption of cell wall plasticity and nucleic acid metabolism.[8] | Twisting, cupping, and strapping of leaves. |

| Abnormal Root and Shoot Growth | Interference with cell formation in meristematic tissues.[8] | Proliferation of adventitious roots, shoot dieback. |

Exploring Alternative Bioactivities

While the primary mechanism of action for this compound in plants is almost certainly as a synthetic auxin, research on structurally similar compounds suggests other potential biological activities that warrant consideration, particularly in non-plant systems.

Potential Anticancer Activity

A study on the related compound, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, demonstrated potent anticancer activity against breast cancer cell lines.[9] The mechanism was shown to involve the targeting of the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival.[9] This suggests that amino-chlorinated benzoic acids may have therapeutic potential beyond their use as herbicides.

Peroxisome Proliferation in Mammals

The herbicide dicamba (2-methoxy-3,6-dichlorobenzoic acid) has been shown to be a peroxisome proliferator in rats.[10][11] This effect is mediated through the transcriptional upregulation of the peroxisome proliferator-activated receptor (PPAR).[10] Peroxisome proliferation is a key consideration in the toxicological assessment of xenobiotics in mammals. Dicamba has also been shown to interact with mitochondrial bioenergetic functions in rats, causing an uncoupling effect and inhibiting respiratory complexes.[12]

Experimental Protocols for Mechanistic Elucidation

For researchers investigating the mechanism of action of this compound or similar compounds, the following experimental approaches are recommended.

Protocol: Root Elongation Inhibition Assay

This bioassay provides a quantitative measure of the auxin-like activity of a compound.

Objective: To determine the dose-dependent inhibitory effect of this compound on the root growth of a sensitive plant species (e.g., Arabidopsis thaliana or cress).

Methodology:

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution in sterile water or a minimal salt medium to achieve the desired test concentrations.

-

Seed Sterilization and Plating: Surface-sterilize seeds of the chosen plant species. Aseptically place the seeds on agar plates containing the different concentrations of the test compound. Include a solvent control and a positive control (e.g., IAA or dicamba).

-

Incubation: Place the plates vertically in a growth chamber with controlled light and temperature conditions to allow for gravitropic root growth.

-

Data Collection and Analysis: After a set period (e.g., 5-7 days), photograph the plates and measure the primary root length of the seedlings using image analysis software. Calculate the percent inhibition of root growth relative to the solvent control for each concentration. Determine the IC50 value (the concentration that causes 50% inhibition of root growth).

Diagram 3: Experimental Workflow for Root Elongation Assay

Sources

- 1. Dicamba - Wikipedia [en.wikipedia.org]

- 2. Aminocyclopyrachlor | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 3. gcwgandhinagar.com [gcwgandhinagar.com]

- 4. Auxin - GeeksforGeeks [geeksforgeeks.org]

- 5. byjus.com [byjus.com]

- 6. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemicalwarehouse.com [chemicalwarehouse.com]

- 8. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 9. mdpi.com [mdpi.com]

- 10. The herbicide dicamba (2-methoxy-3,6-dichlorobenzoic acid) is a peroxisome proliferator in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. The herbicide dicamba (2-methoxy-3,6-dichlorobenzoic acid) interacts with mitochondrial bioenergetic functions - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 2-Amino-3,6-dichlorobenzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Amino-3,6-dichlorobenzoic Acid in Organic Solvents

Foreword

For the researcher, process chemist, or formulation scientist, understanding the solubility of an active molecule is not merely a preliminary checkbox; it is the foundational pillar upon which successful development rests. Reaction kinetics, purification strategies, formulation stability, and analytical method development are all governed by the intimate relationship between a solute and its solvent. This guide focuses on this compound (CAS: 3032-32-4), a key chemical intermediate in the pharmaceutical and agrochemical sectors.[1][2]

Publicly available quantitative solubility data for this compound is sparse. Therefore, this document moves beyond a simple recitation of known values. Instead, it serves as a comprehensive methodological guide, equipping the practicing scientist with the theoretical framework, predictive tools, and detailed experimental protocols required to systematically characterize the solubility of this compound, or any analogous compound, in a range of relevant organic solvents.

Physicochemical Profile of this compound

Before any experimental work, a thorough understanding of the molecule's intrinsic properties is essential for predicting its behavior. The structure of this compound—featuring a carboxylic acid group, an amino group, and two chloro-substituents on an aromatic ring—presents a fascinating case of competing functionalities that dictate its solubility.

The molecule possesses both hydrogen bond donating (-NH₂, -COOH) and accepting (=O) sites, suggesting potential for favorable interactions with polar protic solvents. However, the chlorinated aromatic core contributes significant lipophilicity, as indicated by its LogP value. This dual nature suggests that its solubility will be highly dependent on the specific characteristics of the solvent.

| Property | Value | Source |

| CAS Number | 3032-32-4 | |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |

| Molecular Weight | 206.03 g/mol | [1] |

| Appearance | Pale beige to light brown solid | [1] |

| Melting Point | 150-154 °C | [1] |

| Boiling Point | ~339.6 °C at 760 mmHg | [1] |

| Density | 1.607 g/cm³ at 20°C | [1] |

| LogP (o/w) | 2.95 | [1] |

| Qualitative Solubility | Insoluble in water; slightly soluble in chloroform, DMSO, and methanol. | [1][3] |

A Systematic Approach to Solvent Selection

A robust solubility screen should not be a random process. It requires a logical selection of solvents that span the full spectrum of polarity and hydrogen bonding capability. The following flowchart outlines a systematic approach for selecting an appropriate set of solvents for initial screening. This ensures that the resulting data provides a comprehensive picture of the solute's behavior.

Caption: A logical framework for selecting a diverse range of organic solvents.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic solubility is the Shake-Flask or Equilibrium Solubility method.[4][5] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound at a controlled temperature. The protocol below is aligned with the principles outlined in OECD Guideline 105.[6][7][8][9]

3.1 Principle

An excess amount of solid this compound is added to a known volume of the selected organic solvent. The mixture is agitated at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. Once equilibrium is established, the undissolved solid is removed by filtration and/or centrifugation, and the concentration of the dissolved compound in the clear supernatant is quantified using a validated analytical method, such as HPLC-UV.[10]

3.2 Materials and Equipment

-

This compound (>98% purity)

-

HPLC-grade organic solvents (as selected in Section 2.0)

-

Analytical balance

-

2-4 mL glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm PTFE syringe filters (chemically compatible)

-

Calibrated pipettes and volumetric flasks

-

HPLC system with UV detector

3.3 Step-by-Step Methodology

-

Preparation: Add an excess of solid this compound to a series of tared glass vials. An amount that is visibly in excess (e.g., ~10-20 mg) is typically sufficient for a 1-2 mL solvent volume.

-

Expert Insight: Using a significant excess ensures that the solution reaches saturation. The final measured concentration should be independent of the initial amount of solid added.

-

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 250 rpm). Allow the samples to equilibrate for at least 24 hours.

-

Expert Insight: 24 hours is a standard starting point. For compounds with slow dissolution kinetics, it is crucial to validate the equilibration time by sampling at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements agree within acceptable analytical error.[11]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for 30 minutes to let the excess solid settle.

-

Sample Collection: Carefully draw the supernatant into a syringe. Immediately pass the solution through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

-

Trustworthiness Check: The filtration step is critical to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility. Pre-saturating the filter by discarding the first 100-200 µL of filtrate is best practice to avoid loss of analyte due to adsorption.

-

-

Dilution: Based on an estimated solubility range, dilute the filtered sample with the appropriate mobile phase to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the prepared samples via a validated HPLC-UV method (see Section 4.0).

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Report the results in mg/mL or mol/L.

Analytical Method: Quantification by HPLC-UV

Accurate quantification is paramount. A reverse-phase HPLC method is well-suited for this compound.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 30% B to 95% B over 10 minutes

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm (or λmax determined by UV scan)

-

Injection Volume: 10 µL

-

Calibration: Prepare a 5-point calibration curve from a stock solution of this compound in acetonitrile or methanol, spanning the expected concentration range. The curve must have an R² value > 0.995 for accurate quantification.

The following diagram illustrates the complete experimental workflow from sample preparation to final data analysis.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Illustrative Solubility Data and Interpretation

While exhaustive experimental data is not publicly available, based on the compound's physicochemical properties and qualitative descriptors ("slightly soluble in DMSO, and methanol"), we can generate an illustrative dataset to guide a researcher's expectations.

Table 2: Illustrative Solubility of this compound at 25°C (Note: This data is for exemplary purposes and must be confirmed experimentally.)

| Solvent | Solvent Class | Predicted Solubility (mg/mL) | Interpretation |

| Hexane | Nonpolar | < 0.1 | The polar amino and carboxylic acid groups prevent dissolution in highly nonpolar media. |

| Toluene | Nonpolar (Aromatic) | 0.5 - 2.0 | Pi-stacking interactions with the aromatic ring may provide a slight solubility increase over aliphatic nonpolar solvents. |

| Dichloromethane | Nonpolar | 1.0 - 5.0 | Intermediate polarity allows for some interaction. |

| Ethyl Acetate | Dipolar Aprotic | 5.0 - 15.0 | The ester group can act as a hydrogen bond acceptor for the solute's -COOH and -NH₂ groups. |

| Acetone | Dipolar Aprotic | 10.0 - 25.0 | Stronger dipole moment and H-bond accepting capability than ethyl acetate. |

| Acetonitrile | Dipolar Aprotic | 15.0 - 30.0 | High polarity and ability to disrupt solute-solute interactions in the crystal lattice. |

| Isopropanol | Polar Protic | 20.0 - 40.0 | Acts as both an H-bond donor and acceptor, effectively solvating both polar groups. |

| Methanol | Polar Protic | 30.0 - 50.0 | Smaller size and high polarity allow for very effective solvation of the polar functional groups. |

| DMSO | Dipolar Aprotic | > 100.0 | Exceptionally strong H-bond acceptor and highly polar nature make it an excellent solvent for this type of molecule. |

This illustrative table demonstrates a clear trend: solubility is expected to be lowest in nonpolar solvents and highest in polar solvents, particularly those with hydrogen-bond accepting capabilities like DMSO and polar protic solvents like methanol.

Conclusion

The solubility of this compound is a complex interplay between its lipophilic chloro-aromatic structure and its polar, hydrogen-bonding functional groups. This guide provides the theoretical basis and a robust, validated experimental framework for its systematic characterization. By employing the Shake-Flask method coupled with accurate HPLC quantification, researchers can generate reliable, high-quality solubility data. This data is indispensable for optimizing synthetic routes, developing stable formulations, and ensuring the accuracy of analytical measurements, ultimately accelerating the path from laboratory research to industrial application.

References

- OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- OECD (n.d.). Test No. 105: Water Solubility. OECD iLibrary.

- Situ Biosciences (n.d.). OECD 105 - Water Solubility.

- Analytice (n.d.). OECD 105 - Water Solubility Test at 20°C.

- Protocols.io (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Government of Canada (n.d.). New Substances Notification.

- Regulations.gov (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- BioAssay Systems (n.d.). Solubility Testing – Shake Flask Method.

- MDPI (2024). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist.

Sources

- 1. lbaochemicals.com [lbaochemicals.com]

- 2. This compound, 95%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 3. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. enamine.net [enamine.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

2-Amino-3,6-dichlorobenzoic acid molecular weight

An In-Depth Technical Guide to 2-Amino-3,6-dichlorobenzoic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. The document details the compound's core physicochemical properties, with a central focus on its molecular weight of 206.03 g/mol .[1][2] We delve into established synthetic pathways, analytical methodologies for quality control, and critical safety and handling protocols. Furthermore, this guide explores the compound's significant applications as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, offering field-proven insights into its practical utility.

Core Physicochemical Properties

This compound is a substituted aromatic carboxylic acid whose utility is largely defined by its unique arrangement of functional groups. The presence of the amine, carboxylic acid, and chlorine atoms on the benzene ring creates a scaffold with specific reactivity and steric properties, making it a valuable precursor in multi-step organic synthesis.

Below is the chemical structure of this compound.

Caption: Chemical Structure of this compound.

The fundamental quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Weight | 206.03 g/mol | [1][2] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1][3][4] |

| CAS Number | 3032-32-4 | [1][2][3] |

| Appearance | Pale beige to light brown solid/powder | [1][5] |

| Melting Point | 150-154 °C | [1] |

| Boiling Point | ~339.6 °C at 760 mmHg | [1] |

| Density | ~1.607 g/cm³ at 20°C | [1] |

| Solubility | Insoluble in water; slightly soluble in DMSO, methanol, chloroform | [1] |

| Purity (Typical) | ≥94.0% (HPLC, Titration) | [5] |

Synthesis and Mechanistic Insights

While multiple synthetic routes to chlorinated aminobenzoic acids exist, a common industrial approach involves the selective amination of a dichlorinated benzoic acid precursor. This method is favored for its relative efficiency and scalability. The choice of a copper catalyst is critical, as it facilitates the nucleophilic aromatic substitution, a reaction that is otherwise difficult to achieve.

The diagram below illustrates a generalized workflow for this synthetic approach.

Caption: Generalized workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Catalyst Selection: Copper salts, such as copper(I) or copper(II) chlorides, are essential. The copper center coordinates with the aromatic ring and the incoming nucleophile (ammonia), lowering the activation energy for the substitution of a chlorine atom. This is a variation of the well-known Ullmann condensation mechanism.

-

Temperature and Pressure: High temperatures (150-220 °C) and pressures are required to overcome the inherent stability of the aryl-chloride bond and to maintain ammonia in a reactive state.[6]

-

Workup Procedure: The reaction mixture is typically basic due to the excess ammonia. Acidification with a strong acid (e.g., HCl) is a crucial step. This protonates the amino group (making it -NH₃⁺) and neutralizes the carboxylate salt (from -COO⁻ to -COOH), causing the zwitterionic or neutral product to precipitate out of the aqueous solution, thereby facilitating its isolation.

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount for its successful use in subsequent research and development, particularly in pharmaceutical applications. A multi-step analytical approach is a self-validating system, combining a quantitative purity assessment with a qualitative structural confirmation.

Caption: Self-validating analytical workflow for compound characterization.

Experimental Protocol 1: Purity Determination by Reverse-Phase HPLC

This protocol provides a robust method for quantifying the purity of the target compound against a certified reference standard.

-

Preparation of Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

-

Preparation of Sample Solution: Prepare a sample solution at the same concentration (1 mg/mL) using the synthesized material.

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v). Rationale: The acidic modifier ensures the carboxylic acid group is protonated, leading to sharp, symmetrical peaks.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm. Rationale: The benzene ring provides strong chromophoric activity at this wavelength.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the standard solution to determine its retention time.

-

Inject the sample solution.

-

Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method). Identity is confirmed if the sample's primary peak has a retention time matching that of the standard.

-

Experimental Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This technique confirms the chemical structure by probing the environment of the hydrogen atoms.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for this compound and its residual solvent peak does not interfere with the aromatic proton signals. It also allows for the observation of exchangeable protons (from -NH₂ and -COOH).

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Spectrum Analysis:

-

Aromatic Protons: Two distinct signals in the aromatic region (~6.5-8.0 ppm), each integrating to 1H. Their splitting pattern (likely doublets) will confirm the substitution pattern on the ring.

-

Amine Protons (-NH₂): A broad singlet that integrates to 2H. Its chemical shift can vary.

-

Carboxylic Acid Proton (-COOH): A very broad singlet, often far downfield (>10 ppm), integrating to 1H.

-

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value starting material. Its bifunctional nature (amine and carboxylic acid) allows it to serve as a linchpin in the construction of more complex molecules.

Caption: Major application pathways for this compound.

-

Pharmaceutical Synthesis: The compound is a key building block for synthesizing heterocyclic systems. For example, it can be cyclized with various reagents to form quinazolinone scaffolds, which are prevalent in drugs with anti-inflammatory, antimicrobial, and anticancer properties.[1][7] The chloro-substituents can modulate the lipophilicity and electronic properties of the final molecule, potentially enhancing its binding affinity to biological targets and improving cell permeability.[8]

-

Agrochemicals: It serves as an intermediate in the manufacture of pesticides and herbicides. Derivatives of dichlorobenzoic acids have demonstrated phytotoxic action, making them useful in developing selective herbicides.[9]

-

Materials Science: The molecule can be incorporated into polymers and resins.[1] The rigid aromatic core and polar functional groups can enhance properties like thermal stability and chemical resistance in the resulting materials.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [10][11] |

| Eye Irritation | H319 | Causes serious eye irritation | [10][11] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [10][11] |

Handling Protocols:

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10][12]

-

Exposure Response:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[12][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][12]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[12][13]

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

Conclusion

This compound, with a molecular weight of 206.03 g/mol , is a compound of significant interest to the scientific community. More than just a simple chemical, it is a versatile and valuable intermediate whose utility spans pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its properties, synthetic routes, and analytical validation is critical for leveraging its full potential in research and development. Adherence to strict safety protocols ensures its effective and safe application in the laboratory.

References

- Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific Chemicals.

- Angene Chemical. (2024). Safety Data Sheet.

- Google Patents. (1993). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.

- Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

- MDPI. (n.d.). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation.

- PubMed. (n.d.). [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action].

- SURU Chemical. (n.d.). 3 amino 2 5 Dichlorobenzoic acid.

- Shimadzu. (n.d.). Analytical Methods for Amino Acids.

Sources

- 1. lbaochemicals.com [lbaochemicals.com]

- 2. scbt.com [scbt.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. This compound, 95%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 6. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. angenechemical.com [angenechemical.com]

- 11. echemi.com [echemi.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Microbial Degradation of 2-Amino-3,6-dichlorobenzoic Acid: Principles, Methodologies, and Research Frontiers

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the microbial degradation of 2-Amino-3,6-dichlorobenzoic acid. Given the limited direct research on this specific molecule, this document synthesizes established principles from the biodegradation of structurally analogous compounds—halogenated aromatics and aromatic amines—to propose a robust framework for its investigation. We will delve into hypothetical degradation pathways, detailed experimental protocols for isolating and characterizing degrading microorganisms, and the analytical methods required for rigorous scientific inquiry.

Introduction: The Environmental Significance and Research Imperative

This compound is a synthetic chlorinated aromatic amine, a class of compounds often utilized in the synthesis of dyes and pesticides.[1] The presence of both amino and chloro substituents on the aromatic ring suggests potential persistence in the environment and possible toxicological concerns, characteristic of many halogenated aromatic compounds.[2][3] Microbial degradation, or bioremediation, presents an environmentally sustainable and cost-effective approach to neutralize such xenobiotic compounds.[4]

While extensive research has been conducted on the microbial catabolism of various chlorobenzoic acids and aromatic amines, a significant knowledge gap exists for this compound.[2][5][6] This guide aims to bridge that gap by providing a foundational roadmap for researchers to explore this novel area. The insights and methodologies presented herein are designed to empower the scientific community to uncover the microbial consortia, enzymatic machinery, and metabolic fates associated with this compound.

Proposed Microbial Degradation Pathways

The microbial degradation of this compound is likely initiated by an attack on the amino group, a common strategy for the breakdown of aromatic amines.[5] Following this initial step, the pathway would likely converge with established routes for the degradation of chlorinated catechols. Two plausible initial pathways are proposed below:

Aerobic Pathway: Oxidative Deamination

Under aerobic conditions, the most probable initial step is an oxidative deamination catalyzed by a dioxygenase, analogous to aniline dioxygenase.[5] This would convert this compound into 3,6-dichlorocatechol, releasing the amino group as ammonia. This chlorocatechol intermediate is a well-known metabolite in the degradation of other chlorinated aromatic compounds and would likely be funneled into a modified ortho- or meta-cleavage pathway.[7]

Caption: Proposed aerobic degradation pathway of this compound.

Anaerobic Pathway: Reductive Deamination

Under anaerobic conditions, particularly in denitrifying environments, a reductive deamination may occur.[5][8] This could proceed through a CoA-ligated intermediate, followed by the removal of the amino group to yield 3,6-dichlorobenzoyl-CoA. This intermediate would then likely undergo further dehalogenation and dearomatization.

Caption: Proposed anaerobic degradation pathway of this compound.

Experimental Protocols

Isolation of Degrading Microorganisms via Enrichment Culture

This protocol details the enrichment and isolation of bacterial cultures capable of utilizing this compound as a sole source of carbon and nitrogen.

Step-by-Step Methodology:

-

Sample Collection: Collect soil or sediment samples from sites with a history of contamination with herbicides, pesticides, or industrial dyes. These environments are more likely to harbor microorganisms adapted to degrading xenobiotic compounds.[9]

-

Basal Salt Medium (BSM) Preparation: Prepare a sterile BSM containing essential minerals. A typical composition per liter of deionized water is:

-

K2HPO4: 1.5 g

-

KH2PO4: 0.5 g

-

MgSO4·7H2O: 0.2 g

-

CaCl2·2H2O: 0.01 g

-

FeSO4·7H2O: 0.001 g

-

Trace element solution: 1 ml

-

Adjust pH to 7.0.

-

-

Enrichment:

-

In a 250 ml Erlenmeyer flask, combine 100 ml of sterile BSM with 1 g of the collected soil/sediment sample.

-

Add this compound as the sole carbon and nitrogen source to a final concentration of 50-100 mg/L.

-

Incubate at 30°C on a rotary shaker at 150 rpm.

-

-

Subculturing:

-

After 1-2 weeks, or once turbidity is observed, transfer 5 ml of the culture to 95 ml of fresh BSM containing the target compound.

-

Repeat this subculturing step at least five times to enrich for a stable degrading consortium.

-

-

Isolation of Pure Cultures:

-

Serially dilute the final enrichment culture and plate onto BSM agar plates containing this compound as the sole carbon and nitrogen source.

-

Incubate at 30°C until distinct colonies appear.

-

Isolate morphologically distinct colonies and re-streak on fresh plates to ensure purity.

-

-

Verification of Degradation:

-

Inoculate pure isolates into liquid BSM with this compound.

-

Monitor the disappearance of the parent compound over time using HPLC-MS/MS.

-

Caption: Workflow for the enrichment and isolation of degrading microorganisms.

Analytical Workflow for Degradation Monitoring

Accurate quantification of this compound and its metabolites is crucial. A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended for its high sensitivity and selectivity.[10][11]

Step-by-Step Methodology:

-

Sample Preparation:

-

Collect aliquots of the bacterial culture at various time points.

-

Centrifuge to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient elution to separate the parent compound from potential metabolites.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive and negative modes to cover a range of potential metabolites.

-